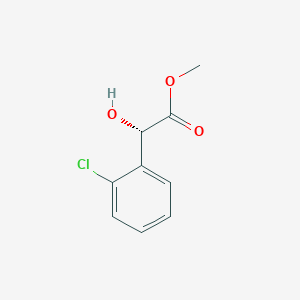

2-Chloromandelic Acid Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGBVQQIQSQED-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457939 | |

| Record name | Methyl (S)-o-Chloromandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32345-60-1 | |

| Record name | Methyl (S)-o-Chloromandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloromandelic Acid Methyl Ester from 2-Chlorobenzaldehyde

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of 2-Chloromandelic Acid Methyl Ester, a key intermediate in the production of various pharmaceuticals, most notably the antithrombotic agent Clopidogrel.[1][2] The presented pathway initiates from the readily available starting material, 2-chlorobenzaldehyde, and proceeds through a robust two-step sequence involving a cyanohydrin formation followed by a direct, acid-catalyzed methanolysis of the nitrile intermediate. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a meticulously detailed experimental protocol, and critical insights into process optimization and safety. Our focus is not merely on the procedural steps but on the causality behind them, ensuring a reproducible and scalable synthesis.

Introduction and Strategic Overview

This compound is a chiral α-hydroxy ester of significant value in medicinal chemistry. Its structure provides a critical building block for creating complex molecules with specific stereochemistry, which is often paramount for biological activity. The synthesis route detailed herein was selected for its efficiency, reliability, and use of well-established chemical transformations.

The overall synthetic strategy is a two-stage process:

-

Nucleophilic Addition: The synthesis commences with the formation of 2-chloromandelonitrile via the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[3]

-

Acid-Catalyzed Esterification: The intermediate nitrile is then directly converted to the target methyl ester using anhydrous methanol in the presence of a strong acid catalyst, bypassing the need to isolate the corresponding carboxylic acid. This approach, akin to the Pinner reaction, is efficient for converting nitriles to esters in one pot.[4]

This guide will dissect the chemical principles of each stage before presenting a comprehensive, step-by-step protocol designed for practical laboratory application.

Mechanistic Principles: The "Why" Behind the Chemistry

A core tenet of successful synthesis is understanding the reaction mechanisms, which informs experimental design and troubleshooting.

Stage 1: The Cyanohydrin Reaction

The conversion of an aldehyde to a cyanohydrin is a classic example of nucleophilic addition to a carbonyl group.[5][6] The carbonyl carbon in 2-chlorobenzaldehyde is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.

-

Activation: The reaction is typically base-catalyzed. A small amount of base can deprotonate hydrogen cyanide (HCN), which is in equilibrium with the cyanide salt, to generate the potent cyanide anion (CN⁻).

-

Nucleophilic Attack: The CN⁻ ion attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[6]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source in the mixture (such as HCN or water from the workup) to yield the final α-hydroxynitrile, 2-chloromandelonitrile.

The reaction is reversible; thus, equilibrium is driven towards the product by subsequent conversion.

Stage 2: Pinner-Type Esterification of the Nitrile

Direct conversion of the cyanohydrin to the methyl ester is achieved under anhydrous acidic conditions with methanol. This avoids the often harsh conditions required for full hydrolysis to a carboxylic acid followed by a separate esterification step.

-

Nitrile Protonation: Anhydrous hydrogen chloride (HCl) gas protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate ester intermediate.

-

Hydrolysis during Workup: Upon introduction of water during the reaction workup, the imidate intermediate is readily hydrolyzed. This process involves the addition of water and subsequent elimination of ammonia (in the form of ammonium chloride) to yield the final methyl ester product. Maintaining anhydrous conditions until the workup is critical to prevent the formation of the corresponding amide as a side product.

Detailed Experimental Protocols

Workflow Overview

The following diagram provides a high-level summary of the synthetic workflow.

Stage 1: Synthesis of 2-Chloromandelonitrile

Causality: This procedure is adapted from established methods for cyanohydrin synthesis.[7][8] The use of a biphasic system (water/dichloromethane) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be employed to enhance reaction rates by transporting the cyanide anion into the organic phase where the aldehyde is located, though a simple aqueous slurry can also be effective.[9][10][11] Low temperature is crucial to suppress the competing benzoin condensation, a common side reaction with aromatic aldehydes.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 14.06 g | 0.10 | Ensure purity; distill if necessary.[12] |

| Sodium Cyanide | NaCN | 49.01 | 5.4 g | 0.11 | EXTREMELY TOXIC. Handle with extreme care. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Reagent grade. |

| Hydrochloric Acid | HCl | 36.46 | As needed | - | Concentrated (37%) for workup. |

| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - | Saturated solution for quenching. |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.06 g (0.10 mol) of 2-chlorobenzaldehyde in 100 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.

-

Cyanide Addition: In a separate beaker, dissolve 5.4 g (0.11 mol) of sodium cyanide in 25 mL of cold water. (CAUTION: Perform in a certified fume hood. NaCN is fatal if ingested or inhaled. Acidification produces lethal HCN gas).

-

Reaction: Slowly add the aqueous sodium cyanide solution to the stirred DCM solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 3:1 Hexanes:Ethyl Acetate. The starting aldehyde spot should diminish and a new, more polar spot for the cyanohydrin should appear.

-

Workup - Separation: Pour the reaction mixture into a separatory funnel. Separate the organic (bottom) layer.

-

Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of brine, and then dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat. The product, 2-chloromandelonitrile, should be obtained as a pale yellow oil. The crude product is often of sufficient purity for the next step.

-

Expected Outcome: A yield of 85-95% of the crude cyanohydrin is typical.

Stage 2: Synthesis of this compound

Causality: This step utilizes the Pinner reaction conditions, requiring an anhydrous environment to prevent the formation of amide byproducts.[4] Anhydrous HCl gas is bubbled through the solution to act as the catalyst. The reaction is initiated at low temperature to control the exothermic protonation and subsequent addition.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-Chloromandelonitrile | C₈H₆ClNO | 167.60 | ~16.8 g | ~0.10 | Crude product from Stage 1. |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 150 mL | - | Use dry methanol from a sealed bottle. |

| Hydrogen Chloride | HCl | 36.46 | ~5-6 g | ~0.15 | Gas; generated or from a cylinder. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Saturated aqueous solution for neutralization. |

Step-by-Step Protocol:

-

Reaction Setup: Place the crude 2-chloromandelonitrile from the previous step into a 500 mL flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet (e.g., filled with CaCl₂).

-

Solvent Addition: Add 150 mL of anhydrous methanol and cool the flask in an ice bath to 0 °C.

-

HCl Gas Addition: Bubble dry hydrogen chloride gas through the stirred solution for approximately 45-60 minutes. The solution will become warm. Maintain the temperature below 10 °C. The reaction is hygroscopic; ensure all apparatus is dry.

-

Reaction: After saturation with HCl, seal the flask and let it stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Cool the reaction mixture back down in an ice bath. Slowly pour the mixture over 200 g of crushed ice in a large beaker. Stir for 30 minutes until the ice has melted.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Neutralization: Combine the organic extracts and wash them carefully with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the excess HCl. Follow with a wash of 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield this compound as a clear or pale yellow oil.[13]

-

Expected Outcome: A purified yield of 70-85% (based on the starting aldehyde) is achievable. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.[14][15]

Troubleshooting and Process Insights

| Problem | Potential Cause | Expert Recommendation |

| Low yield in Stage 1 | Incomplete reaction or formation of benzoin side-product. | Ensure the reaction temperature is strictly maintained below 5 °C. Check the purity of the 2-chlorobenzaldehyde; impurities can inhibit the reaction. Consider using a phase-transfer catalyst to improve kinetics.[9][16] |

| Low yield in Stage 2 | Water contamination leading to amide formation or incomplete reaction. | Ensure all glassware is flame-dried and use anhydrous methanol. Confirm the HCl gas is passed through a drying agent (e.g., concentrated H₂SO₄ bubbler) before entering the reaction. |

| Product is difficult to purify | Presence of unreacted starting material or side-products. | For Stage 1, an acidic wash can remove any basic impurities. For Stage 2, careful column chromatography is the most effective purification method. Ensure complete neutralization during workup to remove acidic species. |

| Reaction stalls | Poor quality reagents or insufficient catalyst. | Use freshly opened or distilled reagents. In Stage 2, ensure the solution is saturated with HCl gas; a precipitate of the imidate salt may form, which is normal. |

Critical Safety Considerations

-

Cyanide Toxicity: Sodium cyanide and its acidified product, hydrogen cyanide (HCN), are extremely toxic and fast-acting poisons. All manipulations involving cyanide must be conducted in a well-ventilated chemical fume hood. A dedicated cyanide waste container with a quenching agent (e.g., sodium hypochlorite or ferrous sulfate solution) must be available. Never mix cyanide waste with acid.

-

Corrosive Reagents: Concentrated acids and hydrogen chloride gas are highly corrosive and can cause severe burns. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reactions: Both reaction stages can be exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent runaway reactions.

Conclusion

The synthesis of this compound from 2-chlorobenzaldehyde is a robust and scalable process when executed with precision and an understanding of the underlying chemical principles. The two-step sequence of cyanohydrin formation followed by direct acid-catalyzed methanolysis provides an efficient route to this valuable pharmaceutical intermediate. By adhering to the detailed protocols, safety precautions, and troubleshooting advice outlined in this guide, researchers can reliably produce the target compound in high yield and purity.

References

-

Ji, X., et al. (2008). An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry, 15(6), 930-932. [Link]

-

Zhang, Y. -Q., et al. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry, 26, 455-457. [Link]

-

Deshmukh, A. (2014). Process modeling of mandelic acid from benzaldehyde by phase transfer catalysis. ResearchGate. [Link]

-

Wang, C., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences. [Link]

- Fries, S., et al. (1979). Process for the preparation of mandelic-acid esters.

-

Corson, B. B., et al. (1926). Mandelic Acid. Organic Syntheses, 6, 58. [Link]

- CN112321410A - Method for synthesizing mandelic acid. (2021).

-

PrepChem. (n.d.). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). [Link]

-

Anonymous. (2017). Synthesis of Mandelic Acid. Scribd. [Link]

-

Chemistry Stack Exchange. (2012). Synthesis of mandelic acid from benzaldehyde. [Link]

-

Phattra, K., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27485–27495. [Link]

-

Dadashipour, M., et al. (2011). Stereoselective conversion of benzaldehyde to (R)-mandelonitrile in the presence of CH_1-10. ResearchGate. [Link]

-

Aggio, R. B., et al. (2013). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin. Revista Virtual de Química, 5(3), 366-376. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

- JP4995429B2 - Method for purifying mandelic acids. (2012).

-

PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. [Link]

-

Adams, R., & Marvel, C. S. (1921). Mandelic Acid. Organic Syntheses, 1, 57. [Link]

-

Brainly. (n.d.). Solomons, Fryhle & Snyder Organic Chemistry for JEE (Main & Advanced). [Link]

-

Pharmaffiliates. (n.d.). (R)-Methyl 2-Chloromandelate. [Link]

-

Chegg.com. (2019). Solved REACTION 2 Cl CH2-OH + a 2. H 4-Chlorobenzaldehyde. [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

-

Chemistry Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". [Link]

-

ResearchGate. (2016). How to purify esterefication product?. [Link]

- Baron, H., et al. (1981). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (2012).

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

Sources

- 1. 2-CHLORO-MANDELIC ACID METHYL ESTER | 32345-59-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 4. EP0006539A1 - Process for the preparation of mandelic-acid esters - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 32345-60-1 [chemicalbook.com]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. researchgate.net [researchgate.net]

physicochemical properties of 2-Chloromandelic Acid Methyl Ester

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloromandelic Acid Methyl Ester

Introduction: The Strategic Importance of a Chiral Intermediate

In the landscape of pharmaceutical development, the efficiency and precision of a synthetic route are paramount. Key intermediates, while not the final active pharmaceutical ingredient (API), are critical building blocks whose properties dictate the viability of the entire process. This compound is one such pivotal molecule. It is a chiral ester primarily recognized for its role as a precursor in the synthesis of (S)-Clopidogrel, a potent antiplatelet agent used to inhibit blood clots.[1]

The presence of a stereocenter and a reactive α-hydroxy ester moiety makes this compound both valuable and complex. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring enantiomeric purity, developing robust analytical methods, and maintaining safety and stability. This guide provides an in-depth analysis of these properties, grounded in established scientific principles and practical, field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is an aromatic α-hydroxy ester. The "2-Chloro" designation indicates that the chlorine atom is substituted at the ortho position of the phenyl ring relative to the chiral side chain.

-

Molecular Formula: C₉H₉ClO₃[1]

-

Molecular Weight: 200.62 g/mol [1]

-

Core Structure:

Caption: Structure of this compound.

The compound exists as a racemic mixture or as individual enantiomers. The specific stereoisomer is critical for its pharmaceutical application.

| Identifier | CAS Number | Description |

| Racemic Mixture | 32345-60-1 | (R,S)-2-Chloromandelic Acid Methyl Ester[1] |

| (R)-Enantiomer | 32345-59-8 | (R)-(-)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate |

| (S)-Enantiomer | 32345-60-1 | (S)-(+)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate[2] |

Core Physicochemical Properties

The physical and chemical attributes of a compound govern its behavior in both storage and reaction environments. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Physical Form | White to light yellow or colorless liquid, oil, or low-melting solid. | |

| Melting Point | 34 °C (for the R-enantiomer) | [3] |

| Boiling Point | 297.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.82 ± 0.20 (Predicted, for hydroxyl proton) | [3] |

| Optical Activity | [α] = -179.1° (c=0.43, CHCl₃) for the (R)-enantiomer. | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol. | [3] |

| Storage | Sealed in a dry environment. Recommended at room temperature or under -20°C for long-term stability. | [3] |

Physical State and Thermal Properties

The low melting point of the (R)-enantiomer (34 °C) indicates that the compound can exist as either a solid or a liquid depending on ambient laboratory temperatures.[3] This is a critical handling consideration; if stored in a refrigerator, it will be a solid that requires warming to handle as a liquid, potentially introducing thermal stress. The predicted high boiling point suggests it is not highly volatile, which simplifies handling but requires vacuum distillation for purification to avoid thermal decomposition.

Solubility Profile

Expert Insight: Solubility is not a binary property; it is a spectrum that dictates the choice of reaction solvents, purification methods (crystallization vs. chromatography), and formulation excipients.

The ester is reported as soluble in chlorinated solvents (chloroform, dichloromethane) and polar protic solvents (methanol).[3] This profile is logical: the ester and aromatic functionalities provide sufficient nonpolar character to dissolve in chlorinated solvents, while the hydroxyl group allows for hydrogen bonding and solubility in alcohols. Its solubility in common HPLC and reaction solvents like acetonitrile and ethyl acetate is also expected to be high. Conversely, its solubility in water is anticipated to be low, a crucial factor for designing aqueous workups where the product is expected to partition into an organic layer.

Acidity and Stability

The predicted pKa of ~11.8 is attributed to the α-hydroxyl proton, not the ester itself.[3] This makes it a very weak acid, significantly weaker than a carboxylic acid or even a phenol.

Causality Behind Experimental Choices: Why does this matter? This low acidity means the hydroxyl group will not be deprotonated by weak bases (e.g., sodium bicarbonate, triethylamine). However, strong bases like sodium hydride or lithium diisopropylamide (LDA) will readily deprotonate it, forming an alkoxide. This reactivity is key to derivatization but also a potential pathway for degradation. The ester functional group itself is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures, yielding 2-chloromandelic acid and methanol. Therefore, maintaining a neutral pH and moderate temperatures is crucial for preventing degradation during storage and processing.

Synthesis, Stereochemistry, and Pharmaceutical Relevance

The primary synthesis of this compound is a straightforward Fischer esterification of 2-chloromandelic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.

However, the true chemical value lies in its stereochemistry. The synthesis of (S)-Clopidogrel requires the (R)-enantiomer of a related intermediate. One common industrial strategy involves the asymmetric hydrolysis of racemic this compound using specific enzymes (esterases) that selectively hydrolyze the (S)-ester, leaving the desired (R)-ester untouched and allowing for its separation.

Caption: Role of this compound in Clopidogrel Synthesis.

Analytical Characterization: Ensuring Purity and Identity

Confirming the identity and, crucially, the enantiomeric purity of this intermediate requires a suite of analytical techniques. The workflow below outlines a typical characterization process.

Caption: Standard Analytical Workflow for Characterization.

Spectroscopic Analysis: Expected Spectral Features

-

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 7.2-7.6 ppm): Four protons on the chlorinated benzene ring will appear as a complex multiplet. The ortho-substitution pattern breaks the symmetry, leading to distinct signals.

-

Methine Proton (α-CH, δ ~5.2-5.5 ppm): A singlet corresponding to the proton on the chiral carbon, adjacent to the hydroxyl, ester, and aromatic ring. It is shifted downfield due to the electronegative oxygen and phenyl groups.

-

Hydroxyl Proton (-OH, variable δ): A broad singlet whose chemical shift is highly dependent on concentration and solvent. Can be confirmed by D₂O exchange.

-

Methyl Protons (-OCH₃, δ ~3.7-3.8 ppm): A sharp singlet integrating to three protons from the methyl ester group.

-

-

¹³C NMR (Carbon NMR):

-

Ester Carbonyl (C=O, δ ~170-175 ppm): The characteristic signal for the ester carbonyl carbon.[7]

-

Aromatic Carbons (δ ~125-140 ppm): Six signals are expected. The carbon bearing the chlorine (C-Cl) will be shifted, as will the carbon attached to the side chain (C-ipso).

-

Methine Carbon (α-CH, δ ~70-75 ppm): The chiral carbon atom, shifted downfield by the attached hydroxyl group.

-

Methyl Carbon (-OCH₃, δ ~50-55 ppm): The carbon of the methyl ester group.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch (~3400-3500 cm⁻¹, broad): A strong, broad absorption characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic, ~3010-3100 cm⁻¹): Absorptions for the C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic, ~2850-2960 cm⁻¹): Absorptions for the methyl group C-H bonds.

-

C=O Stretch (~1735-1750 cm⁻¹): A very strong, sharp peak indicating the ester carbonyl group. This is a key diagnostic peak.

-

C-O Stretch (~1100-1250 cm⁻¹): Strong bands corresponding to the C-O single bonds of the ester and alcohol.

-

C-Cl Stretch (~750-760 cm⁻¹): A band indicating the ortho-disubstituted chlorinated ring.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 200. The presence of chlorine will produce a characteristic M+2 peak at m/z = 202 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Key Fragmentation: Expect loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59). Cleavage between the α-carbon and the aromatic ring is also a likely fragmentation pathway.

-

Protocol: Enantiomeric Purity by Chiral Gas Chromatography (GC)

Trustworthiness through Self-Validation: A robust analytical method must be precise, accurate, and specific. Chiral GC is the gold standard for separating volatile enantiomers like this ester. The underlying principle involves a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Step-by-Step Methodology: This protocol is adapted from established methods for separating mandelic acid methyl ester enantiomers.[8][9]

-

Sample Preparation:

-

Accurately prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a racemic standard at the same concentration to confirm peak identification and resolution.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Any standard GC equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column. A common choice is a cyclodextrin-based column, such as Astec CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) or a similar phase.

-

Carrier Gas: Helium, at a constant pressure (e.g., 30 psi) or constant flow (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector. Use a split ratio of 50:1 to avoid column overloading.

-

Temperatures:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature: Isothermal at 140-150 °C. The optimal temperature should be determined empirically to maximize resolution (Rs > 1.5).

-

-

-

Analysis:

-

Inject 1 µL of the racemic standard. Identify the retention times for the (R) and (S) enantiomers.

-

Inject 1 µL of the sample solution in triplicate.

-

Integrate the peak areas for both enantiomer peaks.

-

-

Data Interpretation:

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Causality and Optimization: The choice of a cyclodextrin-based column is deliberate; the hydrophobic cavity and chiral hydroxyl groups on its rim provide the necessary interaction points for enantioseparation of aromatic esters.[9] The oven temperature is the most critical parameter for optimization. A lower temperature generally increases the interaction time with the stationary phase, improving resolution but also increasing run time and peak broadening. A higher temperature reduces run time but may cause the enantiomer peaks to co-elute. The optimal temperature provides a baseline separation in a reasonable timeframe.

Safety, Handling, and Storage

While a specific, comprehensive toxicology profile for the ester is not widely published, data from the parent acid and similar compounds provide a strong basis for safe handling protocols.

-

Hazards:

-

May be harmful if swallowed (H302).

-

Causes skin irritation (H315) and serious eye irritation (H319).[10]

-

May cause respiratory irritation (H335).

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles or a face shield.

-

Work in a well-ventilated area or a chemical fume hood.

-

-

Storage:

-

Store in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

-

Keep in a cool, dry place away from strong acids, bases, and oxidizing agents.

-

For long-term preservation of purity, storage in a freezer at or below -20°C is recommended.[3]

-

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for complex pharmaceutical synthesis. Its physicochemical properties—from its low melting point and solubility profile to its chiral nature—are interconnected attributes that must be fully comprehended for successful application. By leveraging the analytical protocols and safety guidelines detailed in this guide, researchers and developers can handle this intermediate with confidence, ensuring the integrity of their synthetic pathways and the quality of the final therapeutic product.

References

-

Supporting Information for NMR Spectra. Available at: [Link]

-

PubChem. 2-Chloromandelic acid. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0003352). Available at: [Link]

-

Krupcik, J., et al. (2020). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 25(19), 4551. Available at: [Link]

-

Krupcik, J., et al. (2021). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. International Journal of Molecular Sciences, 22(19), 10732. Available at: [Link]

-

Pharmaffiliates. (R)-Methyl 2-Chloromandelate. Available at: [Link]

-

Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 156-160. Available at: [Link]

-

Enantioseparation of 2-chloromandelic Acid Enantiomers by Ligand Exchange Chromatography Based on Chiral Ionic Liquids. Request PDF on ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

-

Chemsrc. This compound (CAS#:32345-60-1). Available at: [Link]

-

Semantic Scholar. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

- 13-C NMR Chemical Shift Table. PDF available online.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. The IR spectra of the isopropyl ester of mandelic acid. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS # 32345-60-1, (S)-(+)-2-Chloromandelic acid methyl ester, (S)-2-Chloro-alpha-hydroxybenzeneacetic acid methyl ester - chemBlink [chemblink.com]

- 3. This compound | 32345-60-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Chloromandelic acid | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]

- 9. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | 153294-00-9 [sigmaaldrich.com]

2-Chloromandelic Acid Methyl Ester CAS number and molecular weight

An In-Depth Technical Guide to 2-Chloromandelic Acid Methyl Ester

Introduction

This compound is a pivotal chiral building block in modern synthetic organic chemistry, particularly valued within the pharmaceutical industry. Its structural utility is most prominently demonstrated in its role as a key intermediate in the synthesis of the potent antiplatelet agent, Clopidogrel.[1][2][3] The presence of a stereocenter alpha to the ester functionality makes the enantiomeric purity of this compound a critical parameter, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the physicochemical properties, synthesis, analytical characterization, and applications of this compound for researchers, scientists, and professionals in drug development.

Part 1: Core Physicochemical Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective handling, synthesis, and analysis. The compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with specific identifiers and properties.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [1][4] |

| Molecular Weight | 200.62 g/mol | [1][4] |

| CAS Number (Racemic) | 32345-59-8 | [2][4] |

| CAS Number ((S)-enantiomer) | 32345-60-1 | [1][5] |

| Appearance | Varies (often a liquid or low-melting solid) | [6] |

| Boiling Point | 297.7 ± 25.0 °C at 760 mmHg | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

Part 2: Synthesis and Stereochemical Control

The synthesis of this compound is primarily achieved through the esterification of 2-chloromandelic acid. The critical challenge in its synthesis is not the formation of the ester itself, but the control of its stereochemistry to yield the desired enantiomer, typically the (R)-enantiomer for the synthesis of (S)-Clopidogrel.[3][8]

Synthetic Pathway: From Acid to Ester

The most direct synthetic route involves the reaction of 2-chloromandelic acid with methanol, typically under acidic catalysis.

Caption: Simplified workflow illustrating the role of the ester in (S)-Clopidogrel synthesis.

This synthetic strategy is advantageous because it establishes the required stereocenter early in the process, avoiding costly and less efficient resolution steps at the final API stage. [8][9]

Part 4: Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of this compound is paramount. A multi-faceted analytical approach is required for comprehensive quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of 2-chloromandelic acid and its ester.

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as CHIRALPAK® series, are often effective. [10]2. Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. [10]An acidic additive, such as 0.1% trifluoroacetic acid (TFA), is often used to improve peak shape for acidic analytes. [10]3. Instrumentation Setup:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 0.5-1.0 mL/min).

-

Set the UV detection wavelength, typically around 210 nm for 2-chloromandelic acid derivatives. [10]4. Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

-

Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

-

Quantification: The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Causality Insight: The choice of a polysaccharide-based CSP is based on its ability to form transient diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, dipole-dipole), leading to different retention times and enabling their separation. [11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity with respect to non-enantiomeric impurities. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be employed for this purpose, though HPLC is generally the preferred method for e.e. determination.

-

Expected ¹H NMR Signals (in CDCl₃): The spectrum will typically show signals for the aromatic protons (around 7.2-7.6 ppm), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the methine proton (~5.4 ppm), and a signal for the hydroxyl proton. [12][13]* Expected ¹³C NMR Signals (in CDCl₃): The spectrum will show signals for the carbonyl carbon (~170-175 ppm), aromatic carbons, the methine carbon, and the methoxy carbon. [12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI), the molecule will fragment, providing structural information. Electrospray ionization (ESI) is a softer technique that will typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

Part 5: Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

-

Safety: The compound is a chemical irritant. It can cause skin irritation and serious eye damage. [14]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

-

Stability: The ester can be susceptible to hydrolysis, especially in the presence of moisture, acid, or base. Therefore, anhydrous storage conditions are recommended to prevent degradation.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the efficient, stereocontrolled synthesis of complex pharmaceuticals like Clopidogrel. A thorough understanding of its properties, synthetic pathways, and analytical validation methods is essential for any scientist or researcher working in drug development and fine chemical synthesis. The methodologies outlined in this guide provide a robust framework for the successful application of this critical chiral building block.

References

-

Chemsrc. (2023). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[2-(chloromethyl)phenyl]acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN101348490B - Preparation of clopidogrel and salt thereof.

-

National Institutes of Health. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Retrieved from [Link]

- Lei, X.-X., & Tan, R. X. (2015).

- Saeed, A., et al. (2019). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel.

- ResearchGate. (2015).

- Bandichhor, R., et al. (2012).

-

MDPI. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Retrieved from [Link]

- Google Patents. (n.d.). US7696351B2 - Process for the preparation of S-(+)-clopidogrel by optical resolution.

- Google Patents. (n.d.). CN101121720A - The preparation method of clopidogrel bisulfate.

-

PubChem. (n.d.). 2-Chloromandelic acid. Retrieved from [Link]

-

National Institutes of Health. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Retrieved from [Link]

- Journal of the American Chemical Society. (1940). THE PREPARATION AND SOME PROPERTIES OF THE CHLOROMANDELIC ACIDS, THEIR METHYL ESTERS AND AMIDES.

- Redalyc. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.

- KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-CHLORO-MANDELIC ACID METHYL ESTER | 32345-59-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-CHLORO-MANDELIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. CAS # 32345-60-1, (S)-(+)-2-Chloromandelic acid methyl ester, (S)-2-Chloro-alpha-hydroxybenzeneacetic acid methyl ester - chemBlink [chemblink.com]

- 6. Methyl 2-chloro-2-phenylacetate | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS#:32345-60-1 | Chemsrc [chemsrc.com]

- 8. CN101348490B - Preparation method of clopidogrel and salt thereof - Google Patents [patents.google.com]

- 9. US7696351B2 - Process for the preparation of S-(+)-clopidogrel by optical resolution - Google Patents [patents.google.com]

- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Chloromandelic Acid Methyl Ester: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloromandelic Acid Methyl Ester, with the CAS Number 32345-60-1, is a chiral aromatic α-hydroxy ester of significant interest in pharmaceutical development.[1] Its primary role is as a crucial intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers in process development, quality control, and medicinal chemistry to ensure the identity, purity, and structural integrity of this key starting material.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is synthesized from established spectroscopic principles and data from analogous compounds, offering a robust framework for the analytical characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, systematically named methyl 2-(2-chlorophenyl)-2-hydroxyacetate, contains several key functional groups that give rise to characteristic spectroscopic signals: a 2-chlorophenyl group, a hydroxyl group, a methoxy group, and an ester carbonyl group. The central chiral carbon connects the aromatic ring, the hydroxyl group, and the methyl ester moiety.

An integrated analytical approach utilizing NMR, IR, and MS is essential for unambiguous structural elucidation. NMR provides detailed information about the carbon-hydrogen framework, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons of the ester.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (4H) | 7.2 - 7.6 | Multiplet | The electron-withdrawing chlorine atom and the rest of the molecule will influence the chemical shifts of the four protons on the benzene ring, leading to a complex multiplet. | |

| Methine (-CHOH) (1H) | 5.2 - 5.4 | Singlet or Doublet | This proton is attached to the chiral center. It may appear as a singlet or a doublet if coupled to the hydroxyl proton (depending on solvent and concentration). | |

| Hydroxyl (-OH) (1H) | 3.5 - 4.5 | Broad Singlet | The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, temperature, and concentration. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. | |

| Methyl Ester (-OCH₃) (3H) | ~3.7 | Singlet | The three protons of the methyl group are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Ester Carbonyl (C=O) | 170 - 175 | The carbonyl carbon of the ester is typically found in this downfield region. |

| Aromatic (C-Cl) | 132 - 135 | The carbon atom directly attached to the chlorine will be deshielded. |

| Aromatic (quaternary) | 138 - 142 | The aromatic carbon attached to the chiral center. |

| Aromatic (CH) | 127 - 130 | The remaining four aromatic carbons will appear in this range. |

| Methine (-CHOH) | 70 - 75 | The carbon of the chiral center, shifted downfield by the adjacent oxygen atom. |

| Methyl Ester (-OCH₃) | 52 - 55 | The carbon of the methyl group in the ester. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Medium-Strong | The broadness is due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the methyl and methine groups. |

| C=O Stretch (ester) | 1735 - 1750 | Strong, Sharp | A very characteristic and intense absorption for the ester carbonyl group. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands are expected in this region due to the benzene ring. |

| C-O Stretch (ester & alcohol) | 1000 - 1300 | Strong | A complex region with contributions from both the C-O bond of the ester and the alcohol. |

| C-Cl Stretch | 750 - 800 | Medium-Strong | Characteristic of a C-Cl bond in an aromatic ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and aspects of the structure.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200.62, corresponding to the molecular weight of the compound (C₉H₉ClO₃). A characteristic feature will be the presence of an M+2 peak at approximately m/z = 202.62 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

-

Key Fragment Ions:

-

Loss of methoxy radical (-•OCH₃): A peak at m/z = 169 (M - 31) is expected from the cleavage of the methoxy group.

-

Loss of the ester group (-COOCH₃): A peak at m/z = 141 (M - 59) would result from the loss of the entire methyl ester group.

-

Formation of the 2-chlorobenzoyl cation: A significant peak at m/z = 139, corresponding to the [ClC₆H₄CO]⁺ fragment, is likely.

-

Mass Spectrometry Fragmentation Workflow

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers a reliable framework for the characterization and quality assessment of this important pharmaceutical intermediate. Adherence to these analytical methodologies will ensure the integrity of the compound in its application towards the synthesis of Clopidogrel and other potential pharmaceutical agents.

References

- Google Patents. (n.d.). CN101348490B - Preparation of clopidogrel and salt thereof.

-

Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

Sources

solubility of 2-Chloromandelic Acid Methyl Ester in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloromandelic Acid Methyl Ester in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a significant chemical intermediate, notably in the synthesis of the antiplatelet agent Clopidogrel.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data informs critical process parameters, including reaction kinetics, purification strategies such as crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights and a robust experimental framework for its quantitative determination.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first examine its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₉H₉ClO₃[1]

-

Molecular Weight: 200.62 g/mol [1]

-

Structure: The molecule consists of a chlorophenyl group, a hydroxyl group, and a methyl ester group attached to a chiral center.

The presence of the polar hydroxyl (-OH) and ester (-COOCH₃) groups allows for dipole-dipole interactions and hydrogen bonding with suitable solvents.[3][4] The chlorophenyl group, however, is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. The overall solubility will be a balance of these competing characteristics.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6] The polarity of organic solvents can be broadly categorized, and the expected solubility of this compound will vary accordingly.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to the hydroxyl group in this compound, it is expected to have good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents are polar but do not have a hydrogen atom directly bonded to an electronegative atom. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and the potential for hydrogen bonding with the hydroxyl group of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity. The nonpolar chlorophenyl ring of the ester will promote some solubility, but the polar functional groups will limit its extent. Therefore, lower solubility is expected in these solvents.

Predicted Qualitative Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Primary Intermolecular Forces |

| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | High | Dipole-Dipole |

| Ethyl Acetate | Polar Aprotic | High | Dipole-Dipole |

| Dichloromethane | Polar Aprotic | Medium | Dipole-Dipole |

| Toluene | Nonpolar | Low to Medium | Van der Waals, Dipole-Induced Dipole |

| Hexane | Nonpolar | Low | Van der Waals |

| Water | Polar Protic | Low | The large nonpolar chlorophenyl group is expected to significantly limit solubility despite the presence of polar groups.[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and commonly used technique.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Gravimetric analysis setup (vacuum oven, desiccator).

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method: Accurately weigh a clean, dry container. Transfer a known volume of the filtered saturated solution to the container. Carefully evaporate the solvent in a vacuum oven at a temperature that will not cause decomposition of the solute. Once all the solvent has been removed, cool the container in a desiccator and reweigh it. The difference in weight corresponds to the mass of the dissolved solute.

-

HPLC Method: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze the filtered saturated solution and the standard solutions by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the peak area of the saturated solution to determine its concentration from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[6] Therefore, it is critical to control and report the temperature at which solubility is measured.

-

Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the measured solubility. Using high-purity, anhydrous solvents is recommended for accurate and reproducible results.

Molecular Interactions and Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Sources

chemical structure and stereochemistry of 2-Chloromandelic Acid Methyl Ester

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Chloromandelic Acid Methyl Ester

Introduction: The Significance of a Chiral Intermediate

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals. Its molecular formula is C₉H₉ClO₃, and it has a molecular weight of 200.62 g/mol .[1][2] This compound is a derivative of mandelic acid, featuring a chlorine atom at the 2-position (ortho) of the phenyl ring and a methyl ester functional group. Its primary significance lies in its role as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[2] The stereochemistry of this molecule is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific enantiomeric form. This guide provides a detailed exploration of its structure, stereochemical properties, methods of separation, and analytical characterization.

Part 1: Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a central alpha-carbon atom bonded to four different groups:

-

A 2-chlorophenyl group

-

A hydroxyl group (-OH)

-

A methyl ester group (-COOCH₃)

-

A hydrogen atom (-H)

Caption: General structure of this compound.

The Chiral Center and Enantiomers

The presence of four distinct substituents on the alpha-carbon makes it a stereogenic, or chiral, center.[3] This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)- and (S)-2-Chloromandelic Acid Methyl Ester.[4] These enantiomers are identical in most physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light and other chiral molecules.

-

(R)-(-)-2-Chloromandelic Acid Methyl Ester

-

(S)-(+)-2-Chloromandelic Acid Methyl Ester [5]

The (R) and (S) descriptors are assigned based on the Cahn-Ingold-Prelog priority rules.[4] The enantiomers rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of both enantiomers is known as a racemic mixture and is optically inactive.

Caption: The (R) and (S) enantiomers are non-superimposable mirror images.

Part 2: Synthesis and Enantiomeric Resolution

While the racemic ester can be synthesized via standard esterification of racemic 2-chloromandelic acid, obtaining a single enantiomer is critical for pharmaceutical applications and requires specialized techniques.

Chiral Resolution via Diastereomeric Salt Formation

A common and robust method involves the resolution of the parent carboxylic acid before esterification. The racemic 2-chloromandelic acid is reacted with a chiral base, such as (R)-(+)-N-benzyl-1-phenylethylamine, to form a pair of diastereomeric salts.[6] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid is liberated and can then be esterified to yield the enantiopure methyl ester.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chromatographic Separation

Direct separation of the enantiomers of this compound can be achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. Cellulose-based CSPs, for example, have proven effective for separating the enantiomers of mandelic acid derivatives.[7]

Part 3: Analytical Characterization

Confirming the chemical structure and determining the stereochemical purity of this compound requires a combination of analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. Key expected signals in ¹H NMR include the aromatic protons, the singlet for the methoxy (-OCH₃) group, the singlet for the alpha-proton (-CH(OH)), and the signal for the hydroxyl proton.[9] Standard NMR cannot differentiate between enantiomers. However, the use of chiral shift reagents can induce diastereomeric interactions, leading to separate signals for the enantiomers, allowing for the determination of enantiomeric excess.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the key functional groups. Characteristic peaks include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ester, and C-O stretches.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. By developing a method with a suitable chiral column and mobile phase, baseline separation of the (R) and (S) enantiomers can be achieved.[7] The relative area of the two peaks in the chromatogram provides a quantitative measure of the composition.

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This protocol provides a representative method for the analytical separation of 2-Chloromandelic Acid enantiomers, which can be adapted for the methyl ester derivative.

Objective: To determine the enantiomeric excess (e.e.) of a sample of this compound.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or similar cellulose-based column.[7]

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. An acidic additive such as 0.1% trifluoroacetic acid (TFA) is often used to improve peak shape for acidic compounds.[7]

-

Sample: Dissolved in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

Methodology:

-

System Preparation: Equilibrate the CHIRALPAK® IC column with the mobile phase (e.g., n-hexane:isopropanol 90:10 v/v + 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the sample in ethanol. Filter the solution through a 0.45 µm syringe filter.[7]

-

Injection: Inject 10 µL of the prepared sample solution onto the column.

-

Detection: Monitor the elution profile using a UV detector set to a wavelength where the analyte absorbs, typically around 210 nm for 2-chloromandelic acid derivatives.[7]

-

Data Analysis:

-

Identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Integrate the peak areas for each enantiomer (Area_R and Area_S).

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(|Area_major - Area_minor|) / (Area_major + Area_minor)] x 100

-

Causality and Self-Validation: The choice of a cellulose-based chiral stationary phase is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through hydrogen bonding and dipole-dipole interactions, enabling separation. The mobile phase composition is critical; the polarity must be optimized to achieve a balance between retention and resolution.[7] The protocol is self-validating by first analyzing a racemic standard to confirm that two well-resolved peaks of equal area are obtained, which establishes the retention times for each enantiomer.

Data Summary

| Property | Value | Source |

| Chemical Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| CAS Number (Racemic) | 32345-59-8 | [1] |

| CAS Number ((S)-enantiomer) | 32345-60-1 | [5] |

| CAS Number ((R)-enantiomer) | 52950-19-3 (for the acid) | |

| Appearance | White to off-white solid | N/A |

| Melting Point (Racemic Acid) | 90-93 °C | |

| Melting Point ((R)-Acid) | 119-121 °C |

Conclusion

This compound is more than a simple chemical intermediate; it is a molecule where stereochemistry dictates utility. A thorough understanding of its three-dimensional structure, the properties of its enantiomers, and the analytical methods to ensure its stereochemical integrity is essential for researchers and scientists in the field of drug development. The methodologies for chiral resolution and analysis, particularly chromatographic techniques, are foundational for the successful and safe synthesis of enantiomerically pure pharmaceuticals.

References

- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). National Institutes of Health.

- 2-CHLORO-MANDELIC ACID METHYL ESTER synthesis. (n.d.). ChemicalBook.

- Enantioseparation of 2-chloromandelic Acid Enantiomers by Ligand Exchange Chromatography Based on Chiral Ionic Liquids. (2014). ResearchGate.

- This compound. (n.d.). Santa Cruz Biotechnology.

- (S)-(+)-2-Chloromandelic acid methyl ester. (n.d.). chemBlink.

- 2-CHLORO-MANDELIC ACID METHYL ESTER. (n.d.). ChemicalBook.

- Supporting Information. (n.d.).

- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023). National Institutes of Health.

- 2-Chloromandelic acid. (n.d.). PubChem.

- 2-Chloromandelic acid 98%. (n.d.). Sigma-Aldrich.

- (R)-(-)-2-Chloromandelic acid 99%. (n.d.). Sigma-Aldrich.

- Stereochemistry. (n.d.). Uttarakhand Open University.

- Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts.

Sources

- 1. 2-CHLORO-MANDELIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. uou.ac.in [uou.ac.in]

- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 5. CAS # 32345-60-1, (S)-(+)-2-Chloromandelic acid methyl ester, (S)-2-Chloro-alpha-hydroxybenzeneacetic acid methyl ester - chemBlink [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 2-Chloromandelic acid | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Evolution of Chloromandelic Acid Derivatives: A Technical Guide

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of chloromandelic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern synthetic strategies, emphasizing the causality behind experimental choices and providing actionable protocols.

Foreword: The Significance of a Chiral Scaffold

Mandelic acid, an aromatic α-hydroxy acid, was first isolated in 1831 by German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, a component of bitter almonds.[1][2] Its name is derived from the German "Mandel" for almond.[1] This seemingly simple molecule, with its single chiral center, has since become a cornerstone in synthetic and medicinal chemistry.[2] The introduction of a chlorine atom onto the phenyl ring, creating chloromandelic acid, dramatically expanded its utility, transforming it into a highly valuable and versatile chiral building block.

The position of the chlorine atom (ortho, meta, or para) and the stereochemistry of the α-carbon (R or S) give rise to derivatives with distinct chemical properties and biological activities. Of particular note, (R)-o-chloromandelic acid is a critical precursor in the synthesis of the blockbuster antiplatelet drug, (S)-clopidogrel.[3] This singular application has driven significant innovation in the asymmetric synthesis and resolution of chloromandelic acid derivatives, making their history a compelling case study in the evolution of chiral chemistry.

Part 1: Historical Perspective and Key Milestones

The journey of chloromandelic acid is intrinsically linked to the broader history of its parent compound. Early preparations of mandelic acid involved the hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde and hydrocyanic acid.[1][4][5]

The first syntheses of halogenated mandelic acid derivatives followed from established reactions on substituted benzaldehydes or acetophenones. An early, robust method for preparing p-chloromandelic acid involved the alkaline hydrolysis of a di- or tri-halogenated p-chloroacetophenone intermediate.[6] This classical approach, while effective for producing racemic mixtures, lacked the stereocontrol essential for modern pharmaceutical applications.

The timeline below outlines the conceptual evolution in the production of chloromandelic acid derivatives:

Caption: Evolution of Chloromandelic Acid Synthesis.

The critical turning point was the recognition that enantiomerically pure compounds were essential for drug efficacy and safety.[7] This spurred the development of two major strategies: the resolution of racemic mixtures and direct asymmetric synthesis.

Part 2: Core Synthetic Methodologies

The synthesis of chloromandelic acid derivatives can be broadly categorized into chemical synthesis of racemates followed by resolution, and direct asymmetric synthesis, which often employs biocatalysis.

Chemical Synthesis of Racemic Chloromandelic Acids